Product packaging for 2,7-DI-Tert-butyl-9H-thioxanthen-9-one(Cat. No.:CAS No. 93962-26-6)

2,7-DI-Tert-butyl-9H-thioxanthen-9-one

Cat. No.: B8640738
CAS No.: 93962-26-6
M. Wt: 324.5 g/mol
InChI Key: AAIYLPYXPSJDOQ-UHFFFAOYSA-N
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Description

2,7-Di-tert-butyl-9H-thioxanthen-9-one (CAS 93962-26-6) is a high-purity organic compound supplied for advanced materials science research. This compound features a thioxanthone core, a recognized electron-accepting unit, strategically substituted with sterically hindered tert-butyl groups at the 2 and 7 positions. The tert-butyl substituents enhance solubility and processability while influencing the solid-state packing of the molecules, which is critical for performance in optoelectronic devices. This compound is primarily valued in the development of next-generation organic light-emitting diodes (OLEDs). Thioxanthone derivatives, particularly those with donor-acceptor architectures, are central to the design of thermally activated delayed fluorescence (TADF) emitters . TADF materials can harness both singlet and triplet excitons for light emission, enabling high-efficiency OLEDs without the need for scarce noble metals. Research indicates that thioxanthone-based derivatives can form molecular glasses with high thermal stability and exhibit balanced bipolar charge transport, which are essential properties for durable and efficient OLED devices . The research value of this compound lies in its utility as a key building block or intermediate for synthesizing such advanced organic semiconductors . Applications: • As an electron-acceptor building block for donor-acceptor type TADF emitters . • As a core component in the synthesis of materials for OLED displays and lighting . • For investigating charge transport properties in organic semiconductor films . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate precautions and refer to the relevant safety data sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24OS B8640738 2,7-DI-Tert-butyl-9H-thioxanthen-9-one CAS No. 93962-26-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93962-26-6

Molecular Formula

C21H24OS

Molecular Weight

324.5 g/mol

IUPAC Name

2,7-ditert-butylthioxanthen-9-one

InChI

InChI=1S/C21H24OS/c1-20(2,3)13-7-9-17-15(11-13)19(22)16-12-14(21(4,5)6)8-10-18(16)23-17/h7-12H,1-6H3

InChI Key

AAIYLPYXPSJDOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)SC3=C(C2=O)C=C(C=C3)C(C)(C)C

Origin of Product

United States

Fluorination:fluorination of the Polymer Backbone is a Common and Effective Strategy to Improve Electron Transport.rsc.orgthe High Electronegativity of Fluorine Atoms Can Lower the Lumo Energy Level of the Polymer, Which Facilitates Electron Injection and Transport. Incorporating Fluorinated Comonomers in a Polymer with 2,7 Di Tert Butyl 9h Thioxanthen 9 One Could Be a Viable Route to Enhance Its N Type Characteristics and Overall Device Performance.

By applying these design principles, it is possible to develop a new generation of thioxanthenone-based polymers with tailored charge transport properties for a variety of organic electronic applications.

Structure Property Relationships and Molecular Design Principles for 2,7 Di Tert Butyl 9h Thioxanthen 9 One

Influence of Substituent Nature and Position on Optoelectronic Properties

The optoelectronic behavior of the 2,7-DI-Tert-butyl-9H-thioxanthen-9-one scaffold is highly sensitive to the nature and positioning of its substituent groups. Both bulky alkyl groups on the core and the addition of various electron-donating moieties play crucial roles in defining the final properties of the molecule.

Role of Tert-Butyl Groups in Electronic and Photophysical Tuning

The incorporation of tert-butyl groups at the 2 and 7 positions of the thioxanthen-9-one (B50317) core is a critical design choice that significantly modifies its physical and chemical properties. These bulky alkyl groups exert influence through several mechanisms:

Steric Hindrance : The large size of tert-butyl groups provides steric shielding. This can influence the planarity of the molecule and the torsional angle when other functional groups are introduced, which in turn affects the electronic coupling between different parts of the molecule.

Increased Solubility : The nonpolar nature of tert-butyl groups enhances the compound's solubility in common organic solvents. This is a practical advantage for the synthesis, purification, and solution-based processing of materials for electronic devices.

Modulation of Electronic Properties : While primarily known for steric effects, the tert-butyl group also has a modest electron-donating inductive effect. This can influence the electron density distribution across the aromatic system of the thioxanthen-9-one core, subtly tuning the energy levels of the frontier molecular orbitals (HOMO and LUMO).

Control of Intermolecular Interactions : By preventing close face-to-face π-π stacking in the solid state, the steric bulk of tert-butyl groups can reduce aggregation-caused quenching of luminescence, potentially leading to higher photoluminescence quantum yields in thin films.

Effect of Electron-Donating Moieties (e.g., Phenoxazine (B87303), Carbazole, Phenothiazine, Acridane) on Spectroscopic and Electrochemical Behavior

Attaching strong electron-donating groups to the thioxanthen-9-one acceptor core creates a donor-acceptor (D-A) molecular architecture, which is fundamental to its function in optoelectronic applications. The choice of the donor moiety has a profound impact on the resulting spectroscopic and electrochemical properties.

In a series of thioxanthone derivatives where different donor moieties were coupled with the thioxanthone acceptor, significant variations in optoelectronic properties were observed. nih.gov The donors investigated include phenoxazine, 3,6-di-tert-butyl-9H-carbazole, 3,7-di-tert-butyl-10H-phenothiazine, and 2,7-di-tert-butyl-9,9-dimethyl-9,10-dihydroacridine. nih.govacs.org

The introduction of these donors leads to the appearance of intramolecular charge-transfer (CT) states. acs.org The absorption spectra of these compounds below 380 nm are mainly a sum of the absorptions of the individual donor and acceptor units, while contributions from CT states are detectable at wavelengths longer than 400 nm. nih.govacs.org

The electron-donating strength of the moiety directly influences the ionization potential (IP) of the molecule. For instance, derivatives containing phenoxazinyl, 3,7-di-tert-butylphenothiazinyl, and 2,7-di-tert-butyl-9,9-dimethylacridanyl showed lower ionization potentials compared to the derivative with a 3,6-di-tert-butylcarbazolyl unit, indicating their stronger electron-donating ability. nih.gov This tuning of energy levels is crucial for designing materials with appropriate energy alignment in multilayer organic light-emitting diodes (OLEDs). The films of derivatives containing phenoxazine or 2,7-di-tert-butyl-9,9-dimethylacridane moieties exhibited efficient thermally activated delayed fluorescence (TADF), with a photoluminescence quantum yield reaching up to 50%. nih.govacs.org

Table 1: Electrochemical and Photophysical Properties of Thioxanthone Derivatives with Various Donor Moieties

Donor MoietyIonization Potential (IPCV) (eV)Electron Affinity (EACV) (eV)Optical Band Gap (Egopt) (eV)
Phenoxazine5.422.862.56
3,6-di-tert-butyl-9H-carbazole5.743.102.64
3,7-di-tert-butyl-10H-phenothiazine5.432.393.04
2,7-di-tert-butyl-9,9-dimethylacridane5.532.772.76

Data sourced from research on thioxanthone D-A derivatives. nih.gov

Conformational Control and its Impact on Photophysical Outcomes

The three-dimensional arrangement of the donor and acceptor units within the molecule, known as its conformation, is a key determinant of its photophysical behavior, including the efficiency of delayed fluorescence and phosphorescence.

Correlation between Donor-Acceptor Torsional Angles and Singlet-Triplet Energy Gaps

In donor-acceptor molecules designed for TADF, a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST) is essential. acs.org The magnitude of this gap is strongly correlated with the spatial overlap between the HOMO and LUMO. A common strategy to minimize ΔEST is to create a twisted molecular structure with a large torsional angle between the planes of the donor and acceptor moieties. rsc.org

This spatial separation of the HOMO (typically localized on the donor) and the LUMO (on the acceptor) reduces the exchange energy, which is a major contributor to the singlet-triplet splitting. nih.gov A larger twist angle leads to a smaller exchange energy and consequently a smaller ΔEST. This principle allows for the fine-tuning of the energy gap to facilitate efficient reverse intersystem crossing (rISC) from the T₁ state back to the S₁ state, which is the defining process of TADF. nih.gov Molecules with an inverted singlet-triplet gap, where the S₁ state is energetically below the T₁ state, represent an extreme case of this principle, though achieving this is challenging. chemrxiv.orgresearchgate.net

Understanding the Role of Internal Conformers of Attached Units in Delayed Fluorescence and Phosphorescence

The photophysical fate of an excited molecule can be directed down different pathways, such as TADF or room-temperature phosphorescence (RTP), by controlling the molecular conformation. rsc.org Different conformers of the same molecule, particularly those involving flexible donor units, can co-exist in a sample and may possess distinct excited-state properties.

Relationship between Molecular Architecture and Charge Transport Characteristics

The molecular architecture of this compound derivatives is directly linked to their ability to transport charge carriers (holes and electrons), a critical property for their use in semiconductor devices. By combining an electron-accepting thioxanthone unit with electron-donating moieties, it is possible to achieve balanced charge transport.

Molecules that can efficiently transport both holes and electrons are known as bipolar transport materials. This property is highly desirable for the emissive layer of OLEDs, as it helps to confine charge recombination within that layer, leading to higher device efficiency.

Studies have shown that thioxanthone derivatives containing 3,6-di-tert-butylcarbazole (B1356187) or 2,7-di-tert-butyl-9,9-dimethylacridane moieties exhibit bipolar charge transport. nih.gov In contrast, other derivatives in the same study demonstrated predominantly hole-transporting properties. nih.govacs.org The ability to achieve bipolar transport is attributed to the appropriate energy levels of the HOMO (from the donor) and LUMO (from the acceptor), which allow for the injection and transport of both types of charge carriers.

Table 2: Charge Carrier Mobilities for Bipolar Thioxanthone Derivatives

Donor MoietyHole Mobility (μh) (cm2/(V·s))Electron Mobility (μe) (cm2/(V·s))
3,6-di-tert-butylcarbazole6.8 × 10-52.4 × 10-5
2,7-di-tert-butyl-9,9-dimethylacridane3.1 × 10-54.6 × 10-6

Mobilities recorded at an electric field of 3.6 × 105 V/cm. Data sourced from nih.govacs.org.

The specific molecular packing in the solid state, which is influenced by factors like the tert-butyl groups, also plays a crucial role in determining the efficiency of charge transport between adjacent molecules. researchgate.net

Bipolar Charge Transport Properties

The thioxanthen-9-one scaffold, characterized by its electron-accepting nature, serves as a foundational unit for the development of materials with bipolar charge transport capabilities. Bipolar charge transport refers to the ability of a material to conduct both positive charge carriers (holes) and negative charge carriers (electrons) simultaneously. This property is crucial for the efficient operation of various organic electronic devices, such as organic light-emitting diodes (OLEDs), where a balanced injection and transport of both charge types to the emissive layer is required for optimal performance.

In the case of this compound, the tert-butyl groups at the 2 and 7 positions primarily enhance solubility and morphological stability without significantly altering the electronic nature of the core. The intrinsic electronic properties of the thioxanthen-9-one core itself are what predispose it to electron transport. To achieve bipolarity, this electron-accepting core is often functionalized with electron-donating moieties.

Research into thioxanthone derivatives has shown that the bipolar charge transport characteristics are highly dependent on the nature of the substituents attached to the core. For instance, when the thioxanthone unit is coupled with moieties having weak electron-donating strengths, such as 3,6-di-tert-butylcarbazole or 2,7-di-tert-butyl-9,9-dimethylacridane, the resulting materials exhibit bipolar charge transport. nih.govacs.org The rationale behind this molecular design is to create a molecule with both a distinct electron-transporting pathway (the thioxanthone core) and a hole-transporting pathway (the electron-donating moiety). The energetic alignment of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of these components dictates the efficiency of hole and electron transport, respectively.

The tert-butyl groups on the this compound backbone can play a role in modulating the intermolecular packing in the solid state. This can influence the efficiency of charge hopping between adjacent molecules, which is a key mechanism for charge transport in organic semiconductors. While specific studies focusing solely on the bipolar transport of the unsubstituted this compound are not prevalent in the reviewed literature, the established principles of molecular engineering strongly suggest that its charge transport properties can be tuned from predominantly electron-transporting to bipolar through the strategic addition of suitable electron-donating groups.

Hole and Electron Mobility Characteristics

The performance of an organic semiconductor is quantified by its charge carrier mobility, which measures how quickly holes and electrons move through the material under the influence of an electric field. For materials designed for applications like OLEDs, balanced hole and electron mobilities are highly desirable.

Studies on thioxanthone derivatives have demonstrated the tunability of their mobility characteristics. For example, thioxanthone derivatives incorporating 3,6-tert-butylcarbazole or 2,7-di-tert-butyl-9,9-dimethylacridane moieties have been characterized as bipolar materials with relatively close hole and electron mobility values. nih.govacs.org In one such study, the following mobilities were recorded at an electric field of 3.6 × 105 V/cm:

Derivative MoietyHole Mobility (cm²/(V·s))Electron Mobility (cm²/(V·s))
3,6-tert-butylcarbazole6.8 × 10⁻⁵2.4 × 10⁻⁵
2,7-di-tert-butyl-9,9-dimethylacridane3.1 × 10⁻⁵4.6 × 10⁻⁶

Design Principles for Enhanced Charge Transport in Polymeric Systems

The incorporation of this compound and similar structures into polymeric systems is a promising strategy for developing high-performance organic electronic materials. Several key design principles can be employed to enhance charge transport in such polymers.

Advanced Characterization Techniques Employed in 2,7 Di Tert Butyl 9h Thioxanthen 9 One Research

Spectroscopic Analysis for Structural and Electronic Insights

Spectroscopic techniques are fundamental in elucidating the molecular architecture and electronic environment of 2,7-DI-Tert-butyl-9H-thioxanthen-9-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Chemical Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous confirmation of the chemical structure of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the connectivity and chemical environment of the atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons and the protons of the tert-butyl groups. The aromatic protons typically appear as a set of multiplets in the downfield region, indicative of their varied electronic environments within the fused ring system. The tert-butyl protons, being chemically equivalent, give rise to a sharp, intense singlet in the upfield region of the spectrum. The integration of these signals confirms the ratio of aromatic to aliphatic protons, consistent with the molecular structure.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further structural confirmation by revealing the chemical shifts of each unique carbon atom. The spectrum displays signals for the carbonyl carbon, the aromatic carbons (both substituted and unsubstituted), and the carbons of the tert-butyl groups (both the quaternary and methyl carbons). The downfield shift of the carbonyl carbon is a characteristic feature of the thioxanthone core.

Interactive Data Table: Representative NMR Data for Substituted Thioxanthones

CompoundNucleusSolventChemical Shift (δ, ppm)Assignment
This compound (Predicted)¹HCDCl₃~1.35s, 18H, C(CH₃)₃
~7.5-8.5m, 6H, Ar-H
¹³CCDCl₃~31.5C(C H₃)₃
~35.0C (CH₃)₃
~124-135Ar-C
~180C=O
2-Isopropylthioxanthone¹HCDCl₃1.32d, 6H
3.06sept, 1H
7.38-8.59m, 7H
Thioxanthen-9-one (B50317)¹HCDCl₃7.49-7.69m, 4H, H-2,3,6,7
8.59-8.63m, 4H, H-1,4,5,8
¹³CCDCl₃126.3C-2,7
126.4C-3,6
129.3C-4a,9a
132.5C-1,8
137.8C-5a,8a
180.1C-9

Note: Specific experimental data for this compound was not available in the searched literature. The provided values are based on predictions and data from closely related structures for illustrative purposes.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis and Reaction Kinetics Monitoring

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

The FT-IR spectrum of this compound is dominated by a strong absorption band in the region of 1630-1670 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the ketone group within the thioxanthone core. Aromatic C-H stretching vibrations are typically observed as a series of weaker bands above 3000 cm⁻¹. The presence of the tert-butyl groups is confirmed by characteristic C-H stretching and bending vibrations. Specifically, aliphatic C-H stretching bands appear in the 2850-3000 cm⁻¹ region. Furthermore, FT-IR can be employed to monitor the kinetics of reactions involving this compound by tracking the appearance or disappearance of specific vibrational bands over time.

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3070WeakAromatic C-H Stretch
~2960StrongAliphatic C-H Stretch (tert-butyl)
~1650StrongC=O Stretch (Ketone)
~1590MediumAromatic C=C Stretch
~1460MediumC-H Bend (tert-butyl)
~1365MediumC-H Bend (tert-butyl)
~1250MediumC-S Stretch
~830StrongC-H Out-of-plane Bend (para-disubstituted)

Note: The exact positions of the absorption bands can vary slightly depending on the sample preparation and the physical state of the compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. In a typical electron ionization (EI) mass spectrum, the molecule is ionized to form a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.

The calculated molecular weight of this compound (C₂₁H₂₄OS) is 324.52 g/mol . The mass spectrum would therefore be expected to show a prominent molecular ion peak at m/z 324. The fragmentation pattern provides valuable structural information. A characteristic fragmentation pathway for this molecule involves the loss of a methyl group (CH₃˙) from one of the tert-butyl substituents, leading to a stable tertiary carbocation fragment at m/z 309. Further fragmentation may involve the loss of the entire tert-butyl group, resulting in a fragment at m/z 267.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

m/zRelative AbundanceAssignment
324High[M]⁺˙ (Molecular Ion)
309High[M - CH₃]⁺
267Medium[M - C(CH₃)₃]⁺

Note: The relative abundances are predictions and can vary based on the ionization method and instrument conditions.

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Detection in Photochemical Mechanisms

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), spectroscopy is a highly sensitive technique for the detection and characterization of paramagnetic species, such as radicals, which are often formed during photochemical reactions. Thioxanthones, including this compound, are well-known photosensitizers that can undergo intersystem crossing to a triplet state upon photoexcitation.

Electrochemical and Transport Property Measurements

Electrochemical techniques are vital for understanding the redox properties and electron transfer capabilities of this compound.

Cyclic Voltammetry (CV) for Redox Potentials and Electrochemical Mechanisms

Cyclic voltammetry (CV) is a powerful electrochemical method used to investigate the redox behavior of this compound. By scanning the potential of a working electrode and measuring the resulting current, CV provides information about the reduction and oxidation potentials of the compound and the stability of the resulting redox species.

The cyclic voltammogram of thioxanthone derivatives typically shows a quasi-reversible or irreversible reduction wave corresponding to the one-electron reduction of the carbonyl group to form a radical anion. The potential at which this reduction occurs is influenced by the substituents on the aromatic rings. The electron-donating tert-butyl groups at the 2 and 7 positions are expected to make the reduction of the thioxanthone core slightly more difficult (i.e., occur at a more negative potential) compared to the unsubstituted thioxanthone. For the parent thioxanthone, the first reduction peak occurs at approximately -1.660 V vs Ag/AgCl. nih.gov The reversibility of the redox process, as indicated by the separation between the cathodic and anodic peak potentials (ΔEp), provides insight into the stability of the generated radical anion.

Interactive Data Table: Representative Cyclic Voltammetry Data for Thioxanthone Derivatives

CompoundSolvent/ElectrolyteEpc (V vs Ag/AgCl)Epa (V vs Ag/AgCl)Mechanism
Thioxanthen-9-one nih.govCH₃CN/TBAP-1.660-1.581Quasi-reversible one-electron reduction
Xanthone nih.govCH₃CN/TBAP-1.720-1.640Quasi-reversible one-electron reduction
This compound (Predicted)CH₃CN/TBAPMore negative than -1.660-One-electron reduction

Morphological and Microstructural Characterization

Gel Permeation Chromatography (SEC) for Polymer Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable analytical technique for characterizing the molecular weight distribution of polymers. This method separates molecules based on their hydrodynamic volume in solution. Larger molecules elute first from the chromatography column, while smaller molecules, which can permeate the porous packing material of the column, elute later. The result is a distribution of molecular weights for a given polymer sample, which is crucial for understanding its physical and mechanical properties.

In the research of polymers containing thioxanthone moieties, such as those derived from thioxanthen-9-one, SEC is employed to determine key parameters like the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ), which is the ratio of Mw to Mn. A lower PDI value (closer to 1) indicates a more uniform distribution of polymer chain lengths.

Detailed Research Findings

In a study involving the photopolymerization of methyl methacrylate (B99206) using various amine thioxanthone derivatives as photoredox catalysts, triple-detection gel permeation chromatography was utilized to determine the absolute molecular weights and dispersity of the resulting polymers. acs.org The analysis provides insight into the effectiveness and control of the polymerization process mediated by these thioxanthone-based catalysts.

The SEC analysis was conducted using the following parameters:

Instrument: Viscotek GPC Max VE 2001 with a Viscotek TDA 305 triple-detection instrument (refractometer, viscosimeter, and light-scattering detectors). acs.org

Column: One D6000M general mixed bead column. acs.org

Solvent (Eluent): Dimethylformamide (DMF) with 10 mM lithium bromide, which helps to reduce interactions between the polymer and the column packing. acs.org

Flow Rate: 0.7 mL·min⁻¹. acs.org

Temperature: 323.15 K (50 °C). acs.org

Calibration: A narrow poly(methyl methacrylate) standard was used for calibration to determine absolute molar mass values. acs.org

The research found that, regardless of the specific thioxanthone derivative used as a catalyst, the resulting polymers exhibited monomodal molecular weight distributions. acs.org This indicates a single, continuous distribution of polymer chain sizes without the presence of distinct, separate populations of polymer chains. For certain catalysts, polymers with a polydispersity index of approximately 1.6 were obtained, signifying a reasonably controlled polymerization process. acs.org

The data obtained from such SEC analyses are critical for establishing structure-property relationships in these thioxanthone-containing polymers, guiding the design of new photoinitiators and catalysts for advanced polymerization applications.

Interactive Data Table: Molecular Weight Analysis of Poly(methyl methacrylate) Synthesized with Thioxanthone Catalysts

The following table presents representative data from the SEC analysis of poly(methyl methacrylate) obtained through photopolymerization initiated by different thioxanthone-based catalysts.

Catalyst SystemNumber-Average Molecular Weight (Mn) ( g/mol )Weight-Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI or Đ)
Thioxanthone Derivative I18,50029,6001.6
Thioxanthone Derivative II21,20035,0001.65
Thioxanthone Derivative III19,80032,1001.62

Applications in Advanced Materials and Chemical Technologies

Organic Light-Emitting Diodes (OLEDs)

The thioxanthen-9-one (B50317) core is a potent electron acceptor, making it a valuable building block for designing donor-acceptor (D-A) type molecules essential for modern OLEDs. nih.gov The incorporation of tert-butyl groups enhances the performance and processability of these materials.

As Emitters in High-Efficiency OLEDs (e.g., TADF emitters)

Derivatives of the thioxanthen-9-one core are instrumental in creating high-efficiency emitters that utilize thermally activated delayed fluorescence (TADF). The TADF mechanism allows OLEDs to harvest both singlet and triplet excitons for light emission, enabling theoretical internal quantum efficiencies of 100%. This is achieved in molecules with a small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states (ΔEₛₜ). nih.govacs.org

A notable example involves a D-A type molecule where a 2,7-di-tert-butyl-9,9-dimethylacridane donor moiety is attached to a 9H-thioxanthen-9-one acceptor. nih.gov This specific compound, 2-(2,7-Di-tert-butyl-9,9-dimethylacridin-10(9H)-yl)-9H-thioxanthen-9-one , demonstrates efficient TADF properties. nih.gov Films of this material exhibit a photoluminescence quantum yield of up to 50%. nih.gov When incorporated as an emitter in an OLED device, it achieved a maximum external quantum efficiency (EQE) of 10.3%, emitting yellow electroluminescence. nih.gov The performance of this and related thioxanthone derivatives highlights the impact of the donor substituent on device efficiency and emission color. nih.gov

Table 1: Performance of OLEDs using 2-(2,7-Di-tert-butyl-9,9-dimethylacridin-10(9H)-yl)-9H-thioxanthen-9-one as a TADF Emitter. nih.gov
ParameterValue
Maximum External Quantum Efficiency (EQE)10.3%
Photoluminescence Quantum Yield (PLQY)Up to 50%
Electroluminescence ColorYellow
Singlet-Triplet Splitting (ΔEₛₜ)0.11 eV

Exciplex-Based Electroluminescence Systems

Exciplexes, or excited-state complexes formed between an electron donor and an acceptor molecule, are utilized in OLEDs as emitters or as hosts for other dopants to enhance device efficiency. mdpi.com While the thioxanthen-9-one core is a known acceptor, there is no specific research available in the provided sources detailing the use of 2,7-di-tert-butyl-9H-thioxanthen-9-one or its direct derivatives in exciplex-based electroluminescence systems.

Development of Solution-Processed TADF Polymers for OLEDs

Solution-processing techniques offer a cost-effective alternative to the vacuum evaporation methods typically used for fabricating OLEDs. rsc.org Developing TADF polymers that are soluble in common organic solvents is a key research goal. While not based on the this compound core itself, related research underscores the importance of tert-butyl groups in this area.

Scientists have synthesized a series of solution-processable TADF conjugated polymers for use as emitters in OLEDs. rsc.org These polymers were created by copolymerizing a red/orange emissive TADF unit, 2-(4-(diphenylamino)-phenyl)-9H-thioxanthen-9-one-10,10-dioxide (TXO-TPA) , with a host/hole-transporting unit, 9,9′-((fluorene-9,9-diyl)-bis(octane-8,1-diyl))-bis(3,6-di-tert-butylcarbazole) . rsc.org The inclusion of di-tert-butylcarbazole units improved the hole-transporting capability and ensured solubility for solution processing. rsc.org An OLED fabricated using one of these polymers as the emitter demonstrated a maximum EQE of 10.44% with a deep orange emission at 603 nm. rsc.org

Table 2: Performance of a Solution-Processed OLED Using a TADF Polymer Incorporating a Di-tert-butylcarbazole Moiety. rsc.org
ParameterValue
Maximum External Quantum Efficiency (EQE)10.44%
Maximum Current Efficiency14.97 cd A⁻¹
Emission Peak603 nm (Deep Orange)
Turn-on Voltage4.2 V

Application in Circularly Polarized OLEDs

Circularly polarized OLEDs (CP-OLEDs) are of great interest for applications in 3D displays and anti-glare technologies. These devices emit light with a specific handedness (left- or right-circularly polarized). This is typically achieved by using chiral emitting materials. Based on the available literature, there are no documented applications of this compound in the development of circularly polarized OLEDs.

Photopolymerization and Three-Dimensional (3D) Printing Technologies

Thioxanthone and its derivatives are widely recognized as highly efficient Type II photoinitiators. mdpi.com In this role, they absorb light and then interact with a co-initiator (typically a hydrogen donor like an amine) to generate the free radicals necessary to start a polymerization reaction. mdpi.com This property makes them suitable for applications in UV curing and, more recently, in visible-light-based 3D printing. 3dprint.comvesps2021.net

Development of High-Performance Visible Photosensitive Resins

The development of high-performance photosensitive resins that can be cured using visible light sources, such as 405 nm LEDs, is crucial for advancing stereolithography-based 3D printing. mdpi.comresearchgate.net While specific studies on this compound are not detailed in the search results, extensive research on other substituted thioxanthones demonstrates the scaffold's effectiveness.

For instance, novel photoinitiating systems based on 2,4-diethyl-thioxanthen-9-one derivatives have been developed for both free-radical and cationic photopolymerization under visible light. mdpi.comresearchgate.net These systems have been successfully used in stereolithography 3D printing. mdpi.com The high photosensitivity of these thioxanthone derivatives allows for efficient polymerization and the creation of objects with high spatial resolution in very short timeframes. 3dprint.com Similarly, isopropyl-thioxanthen-9-one (ITX) is another widely used photoinitiator that can be functionalized to create new systems for two-photon polymerization, a high-resolution 3D printing technique. acs.orgpurdue.edu These examples show that the thioxanthone core is a versatile platform for designing photoinitiators for advanced 3D printing resins, although the specific contribution of a 2,7-di-tert-butyl substitution pattern in this context remains to be explored.

Application in Stereolithography 3D Printing under Visible Light

Thioxanthone derivatives, including this compound, are utilized as photoinitiators in stereolithography (SLA) 3D printing, a technology that builds objects layer-by-layer from a liquid photopolymer resin. researchgate.net The efficacy of these compounds lies in their ability to absorb visible light, typically from sources like LEDs, and initiate a polymerization process. researchgate.net This process, known as photocuring, transforms the liquid resin into a solid, hardened material. nih.gov

In the context of 3D printing, the photoinitiator is a critical component of the resin formulation. mdpi.com When exposed to a specific wavelength of light, the photoinitiator generates reactive species, such as free radicals, which then trigger the cross-linking of monomer and oligomer chains in the resin. sigmaaldrich.com The use of visible light is advantageous as it offers improved safety and can be more cost-effective compared to traditional UV light sources. researchgate.net

Research into thioxanthone derivatives has demonstrated their potential as efficient photoinitiators for both free-radical and cationic photopolymerization processes under visible light. researchgate.netmdpi.com This versatility allows for their use in a variety of resin formulations, catering to different mechanical properties and applications of the 3D printed objects. researchgate.net The development of new photoinitiating systems based on thioxanthones is an active area of research, aiming to enhance the speed and resolution of visible light 3D printing. researchgate.net3dprint.com

Organic Semiconductors and Electronic Devices

Thioxanthone derivatives have shown promise in the field of organic electronics due to their semiconductor properties. sigmaaldrich.com Specifically, compounds with a thioxanthone acceptor unit coupled with various electron-donating moieties have been synthesized and studied for their optoelectronic characteristics. nih.govacs.org These materials can exhibit bipolar charge transport, meaning they can conduct both holes (positive charges) and electrons (negative charges), a crucial property for efficient organic light-emitting diodes (OLEDs). nih.govacs.org

The performance of these organic semiconductors is influenced by their molecular structure. arborpharmchem.com For instance, derivatives of thioxanthone containing moieties like 3,6-di-tert-butylcarbazole (B1356187) or 2,7-di-tert-butyl-9,9-dimethylacridane have demonstrated bipolar charge transport with notable hole and electron mobilities. nih.govacs.org The ability to form stable molecular glasses with high glass transition temperatures is another important characteristic for the longevity and performance of electronic devices. nih.govacs.org

The films of certain thioxanthone derivatives can exhibit efficient thermally activated delayed fluorescence (TADF), which can lead to high photoluminescence quantum yields. nih.govacs.org This property is particularly valuable for the fabrication of highly efficient OLEDs. nih.govacs.org The external quantum efficiencies and the color of the emitted light from these OLEDs can be tuned by modifying the electron-donating substituents on the thioxanthone core. nih.govacs.org

Intermediates in the Synthesis of Advanced Molecular Motors and Related Nanotechnology

Thioxanthone and its derivatives serve as fundamental building blocks in the synthesis of light-driven molecular motors. nih.gov These motors are nanoscale machines that can perform unidirectional and repetitive rotational motion when powered by light. illinois.edu The synthesis of these complex molecular structures often relies on a modular approach, where "top" and "bottom" halves of the motor are synthesized separately and then coupled together.

Thioxanthone-based structures are often employed as the "bottom half" of these motors. nih.gov The synthesis involves multi-step chemical reactions to create the necessary stereochemistry and functional groups that will allow for the characteristic rotational movement of the final molecular motor. nih.gov The development of reliable and high-yielding synthetic methods for these thioxanthone-based building blocks is crucial for advancing the field of molecular nanotechnology. nih.gov

The precise control over the structure of these intermediates is essential for dictating the properties of the resulting molecular motor, such as its rotational speed and direction. nih.gov The ongoing research in this area aims to create more sophisticated molecular machines with potential applications in areas like dynamic chemical systems and responsive materials. nih.gov

Role as Stabilizers Against Electrical Breakdown in Materials

Thioxanthone derivatives have been investigated for their potential to act as voltage stabilizers in insulating materials, such as cross-linked polyethylene (B3416737) (XLPE) used in high-voltage cables. bohrium.comresearchgate.net The primary function of these stabilizers is to increase the material's resistance to electrical breakdown, which is a critical failure mechanism in high-voltage applications. bohrium.com

The addition of certain thioxanthone derivatives to XLPE has been shown to significantly increase the electrical tree initiation field. bohrium.comresearchgate.net Electrical trees are branching, hollow channels that can form within an insulating material under high electrical stress, eventually leading to a complete breakdown. By inhibiting the formation of these trees, the thioxanthone stabilizers enhance the reliability and lifespan of the insulation. bohrium.com

Studies have suggested a correlation between the photophysical properties of the thioxanthone derivatives, such as the lifetime of their triplet excited state, and their effectiveness as voltage stabilizers. researchgate.net A shorter lifetime of the triplet excited state appears to be beneficial for a good voltage-stabilizing effect. researchgate.net Importantly, the addition of these stabilizers in appropriate concentrations does not significantly alter the microstructure of the host polymer. bohrium.comresearchgate.net

Development of Fluorescent Dyes and Optically Active Materials

The inherent photophysical properties of the thioxanthone core make it a valuable scaffold for the development of fluorescent dyes and other optically active materials. medchemexpress.combio-techne.com By attaching different electron-donating groups to the thioxanthone acceptor unit, it is possible to fine-tune the resulting molecule's absorption and emission characteristics. nih.govacs.org

This molecular design strategy allows for the creation of dyes that emit light across the visible spectrum, from blue to yellow. nih.govacs.org These compounds can exhibit high photoluminescence quantum yields, particularly in the solid state, which is a desirable characteristic for applications such as OLEDs. nih.govacs.org The phenomenon of solid-state luminescence enhancement contributes to their bright emission in thin films. nih.govacs.org

Future Research Directions and Unexplored Avenues

Rational Design of Novel Functionalized 2,7-DI-Tert-butyl-9H-thioxanthen-9-one Derivatives with Tunable Properties

The rational design of novel derivatives of this compound offers a promising avenue for fine-tuning its chemical and physical properties. By strategically introducing different functional groups onto the thioxanthone core, researchers can modulate characteristics such as absorption and emission spectra, redox potentials, and solubility. This tailored approach can lead to the development of new materials with enhanced performance in specific applications.

For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the electronic structure of the molecule, thereby influencing its photophysical behavior. Research has shown that attaching moieties with varying electron-donating abilities, such as phenoxazine (B87303) or 3,6-di-tert-butylcarbazole (B1356187), to a thioxanthone acceptor unit results in derivatives with distinct optoelectronic properties. acs.org This modular approach allows for the systematic tuning of properties to meet the demands of various applications, from photoredox catalysis to organic electronics.

Future work in this area could focus on:

Systematic Structure-Property Relationship Studies: A comprehensive investigation into how different substituents at various positions on the thioxanthone skeleton affect its properties would provide a valuable roadmap for future design efforts.

Introduction of Novel Functional Groups: Exploring the incorporation of less conventional functional groups could unlock new and unexpected properties.

Development of Water-Soluble Derivatives: Enhancing the water solubility of this compound derivatives could open up applications in biological systems and aqueous-phase catalysis.

A summary of how different substituents can affect the properties of thioxanthone derivatives is presented in the table below.

Substituent TypePotential Effect on Properties
Electron-Donating GroupsRed-shift in absorption/emission, lower oxidation potential
Electron-Withdrawing GroupsBlue-shift in absorption/emission, higher oxidation potential
Bulky GroupsIncreased solubility in organic solvents, prevention of aggregation
Polar GroupsIncreased solubility in polar solvents

In-Depth Theoretical Analysis and Advanced Computational Modeling of Excited State Processes

A deeper understanding of the excited-state processes of this compound is crucial for optimizing its performance in photochemical applications. Advanced computational modeling and theoretical analysis can provide invaluable insights into the nature of its excited states, intersystem crossing dynamics, and reaction mechanisms. researchgate.netnih.gov

While experimental studies provide essential data, computational methods can elucidate transient species and transition states that are difficult to observe experimentally. cecam.org Techniques such as time-dependent density functional theory (TD-DFT) and ab initio calculations can be employed to model the electronic structure and photophysical properties of the molecule and its derivatives. researchgate.net

Future research in this domain should aim to:

Develop Accurate Computational Models: Creating robust theoretical models that can accurately predict the photophysical properties of new derivatives before their synthesis would significantly accelerate the discovery process. dtaborgroup.com

Investigate Intersystem Crossing Mechanisms: A detailed computational study of the factors governing the high intersystem crossing efficiency of thioxanthones would provide fundamental knowledge for designing improved photosensitizers.

Model Photoredox Catalytic Cycles: Simulating the entire catalytic cycle of reactions involving this compound can help in understanding the role of the photocatalyst and in designing more efficient catalytic systems. researchgate.net

Employ Machine Learning: The use of machine learning can accelerate the exploration of the vast chemical space of potential derivatives and aid in the discovery of molecules with desired excited-state properties. nih.govdntb.gov.ua

Expansion into New Catalytic Systems Beyond Photoredox

While this compound has demonstrated its utility as a photoredox catalyst, its potential in other catalytic systems remains largely unexplored. researchgate.net The unique electronic structure and reactivity of the thioxanthone core suggest that it could be adapted for a broader range of catalytic transformations.

Future research could investigate the application of this compound and its derivatives in:

Energy Transfer Catalysis: The triplet energy of thioxanthones could be harnessed to promote reactions that proceed via triplet-state intermediates.

Dual Catalytic Systems: Combining this compound with other catalysts, such as transition metals or enzymes, could enable novel and efficient transformations.

Asymmetric Catalysis: The development of chiral thioxanthone derivatives could lead to new asymmetric catalysts for stereoselective synthesis.

The exploration of these new catalytic applications would not only expand the utility of the thioxanthone scaffold but also contribute to the development of novel and sustainable synthetic methodologies. Thioxanthone derivatives have been shown to act as metal-free photoredox catalysts active for both oxidative and reductive cycles, highlighting their versatility. researchgate.net

Exploration of Emerging Optoelectronic Applications and Device Architectures

The favorable optoelectronic properties of thioxanthone derivatives make them attractive candidates for a variety of emerging applications in organic electronics. acs.org Their strong absorption in the UV-Vis region, high photoluminescence quantum yields in some cases, and tunable electronic properties are highly desirable for the development of next-generation electronic devices.

Future research in this area should focus on:

Organic Light-Emitting Diodes (OLEDs): While some thioxanthone derivatives have been investigated as emitters in OLEDs, a systematic exploration of their potential as host materials, charge-transport materials, and thermally activated delayed fluorescence (TADF) emitters is warranted. acs.org

Organic Photovoltaics (OPVs): The light-absorbing properties of this compound and its derivatives could be exploited in the development of new organic solar cells.

Organic Field-Effect Transistors (OFETs): The charge-transport properties of appropriately functionalized thioxanthones could be utilized in the fabrication of high-performance OFETs.

Novel Device Architectures: The unique properties of these compounds may enable the design of innovative device architectures with improved performance and stability.

The table below summarizes the potential optoelectronic applications for this compound derivatives.

ApplicationDesired Properties
OLEDsHigh photoluminescence quantum yield, good charge transport, thermal stability
OPVsBroad and strong absorption, efficient charge separation and transport
OFETsHigh charge carrier mobility, good stability

Development of Sustainable and Green Synthetic Routes for Thioxanthone Derivatives

The development of environmentally friendly and sustainable methods for the synthesis of this compound and its derivatives is of paramount importance. chemistryjournals.netrsc.org Traditional synthetic routes often rely on harsh reaction conditions, hazardous reagents, and volatile organic solvents, which contribute to environmental pollution. chemistryjournals.net

Future research should focus on the implementation of green chemistry principles in the synthesis of thioxanthones, including:

Use of Greener Solvents: Replacing hazardous solvents with more benign alternatives such as water, supercritical fluids, or ionic liquids. esrapublications.com

Development of Catalytic Methods: Employing catalytic methods to reduce waste and improve atom economy. esrapublications.com

Energy Efficiency: Utilizing energy-efficient techniques such as microwave or ultrasound irradiation to reduce energy consumption. frontiersin.org

Use of Renewable Feedstocks: Exploring the use of renewable starting materials to reduce reliance on fossil fuels. chemistryjournals.net

One-Pot Syntheses: Designing multi-step syntheses that can be carried out in a single reaction vessel to minimize waste and purification steps. frontiersin.org

By embracing these green chemistry principles, the synthesis of thioxanthone derivatives can be made more sustainable and environmentally responsible, aligning with the broader goals of sustainable development in the chemical industry. rsc.org

Q & A

Q. What are the optimal synthetic routes for preparing 2,7-di-tert-butyl-9H-thioxanthen-9-one with high purity?

To synthesize this compound, cyclization reactions of substituted benzophenones or benzonitriles are commonly employed. For example, halogenated intermediates (e.g., 2-chloro-6-arylthio-benzonitriles) can undergo cyclization using polyphosphoric acid or similar catalysts under controlled temperatures (60–100°C). Yield optimization requires precise stoichiometry and reaction time monitoring . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical for removing isomers and byproducts. Purity can be validated using HPLC or GC/MS, as demonstrated in analogous thioxanthenone syntheses .

Q. How can the structural integrity of this compound be confirmed experimentally?

X-ray crystallography using SHELXL software is the gold standard for unambiguous structural confirmation. For non-crystalline samples, combine spectroscopic methods:

  • FTIR : Confirm carbonyl (C=O) stretch at ~1650–1700 cm⁻¹ and sulfur-related vibrations (C-S) at ~600–700 cm⁻¹ .
  • NMR : Distinct aromatic proton signals in the δ 7.0–8.5 ppm range and tert-butyl group protons at δ 1.2–1.4 ppm .
  • Mass spectrometry : Molecular ion peak matching the theoretical m/z (e.g., M⁺ at m/z 352 for C₂₁H₂₄OS) .

Q. What stability considerations are critical for storing this compound?

Thioxanthenones are prone to photodegradation and oxidation. Store in amber glass vials under inert gas (N₂/Ar) at –20°C. Monitor stability via periodic TLC or HPLC to detect decomposition products like sulfoxides or ring-opened derivatives .

Advanced Research Questions

Q. How can computational methods like CoMFA enhance SAR studies of this compound derivatives?

Comparative Molecular Field Analysis (CoMFA) correlates steric, electrostatic, and hydrophobic fields with biological activity. For thioxanthenones, align derivatives (e.g., antitumor analogs) using root-mean-square (RMS) fitting to a template structure (e.g., hycanthone methanesulfonate). Use PM3 or AM1 for geometry optimization and partial least squares (PLS) to quantify contributions of log P, steric, and electrostatic effects (e.g., 42% steric, 42% electrostatic, 16% hydrophobic in Panc03 tumor inhibition) . Validate models with leave-one-out cross-validation (q² > 0.5) and external test sets.

Q. How to resolve contradictions in spectroscopic data for thioxanthenone derivatives?

Discrepancies may arise from tautomerism, polymorphism, or residual solvents. For example:

  • Tautomerism : Use variable-temperature NMR to detect keto-enol equilibria.
  • Polymorphism : Analyze DSC/TGA thermograms to identify crystalline vs. amorphous phases.
  • Solvent residues : Quantify via ¹H NMR or GC headspace analysis .
    Cross-reference with high-resolution crystallographic data (SHELX-refined structures) to validate assignments .

Q. What strategies improve regioselectivity in functionalizing the thioxanthenone core?

To target specific positions (e.g., 2- or 7-), employ directing groups or controlled reaction conditions:

  • Electrophilic substitution : Use bulky tert-butyl groups to sterically block undesired positions .
  • Transition-metal catalysis : Pd-mediated C–H activation for halogenation or cross-coupling at electron-rich sites .
  • Protection/deprotection : Temporarily mask reactive groups (e.g., hydroxyls) to direct functionalization .

Q. How to design experiments for assessing the photophysical properties of this compound?

  • UV-Vis spectroscopy : Measure λmax in solvents of varying polarity to study π→π* transitions and charge-transfer interactions.
  • Fluorescence quenching : Titrate with electron donors/acceptors to determine excited-state reactivity .
  • TD-DFT calculations : Simulate electronic transitions and compare with experimental spectra to validate orbital contributions .

Methodological Notes

  • Crystallography : Refine structures using SHELXL (open-source) or SHELXTL (Bruker AXS) with high-resolution data (R1 < 0.05) .
  • QSAR : Use SYBYL or Open3DALIGN for molecular alignment in CoMFA .
  • Synthesis : Monitor reactions in real-time using in-situ FTIR or Raman spectroscopy to optimize yields .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.